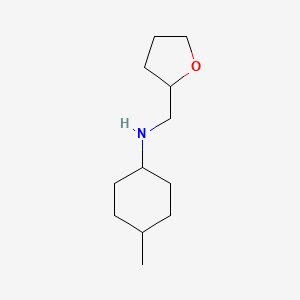

4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine

Description

Properties

IUPAC Name |

4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c1-10-4-6-11(7-5-10)13-9-12-3-2-8-14-12/h10-13H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDDZIWTUJYLBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NCC2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methyl N Oxolan 2 Ylmethyl Cyclohexan 1 Amine

Retrosynthetic Analysis of the 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine Scaffold

A retrosynthetic analysis of 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine provides a logical framework for devising its synthesis. The target molecule is a secondary amine featuring a 4-methylcyclohexyl group and an oxolan-2-ylmethyl (or tetrahydrofurfuryl) group attached to the nitrogen atom. The most apparent disconnection is at the C-N bond, which can be broken in two ways, suggesting two primary synthetic strategies: reductive amination and N-alkylation.

This leads to two sets of readily available starting materials:

Path A (Reductive Amination): Disconnecting the N-CH₂ bond suggests 4-methylcyclohexan-1-amine and oxolan-2-carbaldehyde as precursors. Alternatively, disconnection of the N-cyclohexyl bond points to (oxolan-2-yl)methanamine and 4-methylcyclohexanone (B47639).

Path B (Alkylation): This approach involves the formation of the N-CH₂ bond through the reaction of 4-methylcyclohexan-1-amine with a reactive derivative of oxolan-2-ylmethanol, such as 2-(halomethyl)oxolane (e.g., 2-(bromomethyl)tetrahydrofuran).

Development of Classical Synthetic Routes to 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine

Based on the retrosynthetic analysis, several classical synthetic routes can be developed. These methods are well-established in organic chemistry for the formation of C-N bonds.

Reductive Amination Strategies for 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine

Reductive amination is a powerful and widely used method for the synthesis of amines. nih.govorganic-chemistry.org This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine.

One plausible route involves the reaction of 4-methylcyclohexanone with (oxolan-2-yl)methanamine. The initial reaction forms an imine intermediate, which is then reduced using a suitable reducing agent. A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Alternatively, the reaction can be performed between 4-methylcyclohexan-1-amine and oxolan-2-carbaldehyde. The choice of reactants may depend on the commercial availability and stability of the starting materials.

Table 1: Representative Reductive Amination Conditions

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-methylcyclohexanone | (oxolan-2-yl)methanamine | NaBH(OAc)₃ | Dichloromethane (B109758) | 85-95 |

Note: The data in this table is illustrative and represents typical yields for this type of reaction.

Alkylation Approaches for the Formation of 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine

N-alkylation is another fundamental method for the synthesis of amines, involving the reaction of an amine with an alkyl halide or a similar electrophilic compound. nih.govnih.gov In this approach, 4-methylcyclohexan-1-amine can be reacted with an oxolan-2-ylmethyl halide, such as 2-(bromomethyl)oxolane.

This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include triethylamine (B128534) (Et₃N), potassium carbonate (K₂CO₃), or sodium bicarbonate (NaHCO₃). The choice of solvent can vary, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) often being effective. A potential challenge with this method is the possibility of over-alkylation, leading to the formation of a tertiary amine. This can often be controlled by using an excess of the primary amine.

Table 2: Representative N-Alkylation Conditions

| Amine | Alkylating Agent | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-methylcyclohexan-1-amine | 2-(bromomethyl)oxolane | K₂CO₃ | Acetonitrile | 70-85 |

Note: The data in this table is illustrative and represents typical yields for this type of reaction.

Advanced Synthetic Techniques in 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine Preparation

Modern synthetic chemistry offers a range of advanced techniques that can improve the efficiency, selectivity, and sustainability of chemical transformations.

Catalytic Synthesis of 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine

Catalytic methods can offer significant advantages over classical stoichiometric approaches. For the reductive amination route, catalytic hydrogenation can be employed. This involves reacting the carbonyl compound and the amine in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. This method is often cleaner and more atom-economical than using hydride reducing agents.

Recent advancements in catalysis have also led to the development of more sophisticated catalysts for reductive amination, including iridium and ruthenium complexes, which can operate under milder conditions and with higher selectivity. nih.gov These catalytic systems could potentially be applied to the synthesis of 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine to achieve higher yields and purity.

Table 3: Comparison of Synthetic Methodologies

| Methodology | Advantages | Disadvantages |

|---|---|---|

| Reductive Amination | High yields, good functional group tolerance, one-pot procedure. | Requires stoichiometric amounts of reducing agents (unless catalytic). |

| N-Alkylation | Utilizes readily available starting materials. | Risk of over-alkylation, may require a base. |

Homogeneous Catalysis in 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine Synthesis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity under mild reaction conditions for amine synthesis. A primary route for synthesizing the target compound would be the reductive amination of 4-methylcyclohexanone with (oxolan-2-yl)methanamine.

In this context, homogeneous catalysts based on transition metals like rhodium, iridium, or ruthenium with phosphine (B1218219) ligands could be employed. For instance, a hypothetical synthesis could involve a "hydrogen-borrowing" mechanism. In this process, the catalyst would first dehydrogenate (oxolan-2-yl)methanol to its corresponding aldehyde. This aldehyde would then react with 4-methylcyclohexan-1-amine to form an imine intermediate. Subsequently, the metal-hydride species, formed during the initial dehydrogenation, would reduce the imine to yield the final product, 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine. This approach is common for the N-alkylation of amines using alcohols.

While specific data for the target compound is unavailable, research on similar N-alkylation reactions highlights the efficacy of such catalytic systems.

Heterogeneous Catalysis in 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine Synthesis

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous for their ease of separation and potential for recycling. For the synthesis of 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine, a common approach would again be the reductive amination of 4-methylcyclohexanone with (oxolan-2-yl)methanamine, using hydrogen gas as the reductant.

Supported metal catalysts are frequently used for this type of transformation. For example, palladium on carbon (Pd/C), platinum on carbon (Pt/C), or nickel-based catalysts are effective for the hydrogenation of imine intermediates formed in situ.

The reaction would typically be carried out in a suitable solvent under a pressurized hydrogen atmosphere. The choice of catalyst, support, solvent, temperature, and pressure would be critical in optimizing the yield and selectivity towards the desired secondary amine, while minimizing side reactions such as over-alkylation or hydrogenolysis. A review of N-methylation reactions using CO2 and H2 highlights various supported metal catalysts, including noble metals (Pd, Ru) and non-noble metals (Cu), which underscores the broad applicability of this approach to amine alkylation. researchgate.net

Table 1: Comparison of Potential Catalytic Systems for Reductive Amination

| Catalyst Type | Phase | Typical Metals | Advantages | Disadvantages |

|---|---|---|---|---|

| Homogeneous | Liquid | Rh, Ir, Ru | High activity, high selectivity, mild conditions | Difficult to separate from product, catalyst cost |

Stereoselective Synthesis of Diastereomers and Enantiomers of 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine

The target molecule possesses multiple chiral centers: one at the C1 position of the cyclohexane (B81311) ring, another at the C4 position of the cyclohexane ring, and a third at the C2 position of the oxolane ring. This results in the possibility of several diastereomers and enantiomers. The synthesis of a specific stereoisomer requires precise control over the stereochemistry during the reaction.

Asymmetric Synthetic Approaches to Chiral 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine

Asymmetric synthesis aims to produce a specific enantiomer of a chiral compound. To synthesize a chiral version of the target molecule, one could start with enantiomerically pure precursors. For example, using enantiopure (R)- or (S)-4-methylcyclohexanone or enantiopure (R)- or (S)-(oxolan-2-yl)methanamine would introduce stereochemical control.

Another approach is asymmetric reductive amination. This can be achieved using a chiral catalyst that influences the stereochemical outcome of the reaction. Chiral phosphine ligands in combination with metal catalysts (like iridium or rhodium) have been shown to be effective in the asymmetric hydrogenation of imines to produce chiral amines. nih.gov Similarly, chiral phosphoric acids can act as catalysts to create a chiral environment for the reaction, enabling stereoselective bond formation. nih.gov

Chemoenzymatic Synthesis of 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine

Chemoenzymatic synthesis utilizes enzymes to perform stereoselective transformations. Enzymes like transaminases or imine reductases are powerful tools for the asymmetric synthesis of amines.

A possible chemoenzymatic route could involve a transaminase enzyme to convert 4-methylcyclohexanone into the corresponding chiral amine, (1S,4R)- or (1R,4S)-4-methylcyclohexan-1-amine, with high enantiomeric excess. This enantiomerically pure amine could then be reacted with an oxolane-containing electrophile in a subsequent chemical step to form the final product. Alternatively, an imine reductase could be used for the direct stereoselective reduction of the imine formed between 4-methylcyclohexanone and (oxolan-2-yl)methanamine.

Process Optimization and Green Chemistry Principles in 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine Synthesis

Process optimization focuses on improving reaction efficiency, yield, and safety while minimizing cost and environmental impact. Green chemistry principles guide the design of chemical processes to reduce or eliminate the use and generation of hazardous substances. mdpi.com

For the synthesis of the target compound, optimization would involve screening various catalysts, solvents, temperatures, and pressures to find the most efficient conditions. Key green chemistry metrics like Atom Economy and Process Mass Intensity (PMI) would be used to evaluate the sustainability of the process. unibe.ch The goal would be to use less hazardous solvents, reduce energy consumption, and minimize waste generation.

Investigation of Solvent Effects and Reaction Conditions

The choice of solvent can significantly impact reaction rate, yield, and selectivity. For the reductive amination to form the target compound, solvents like methanol, ethanol, tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297) could be suitable. The optimal solvent would depend on the specific catalyst and reactants used.

Reaction conditions such as temperature and pressure are also critical variables. Higher temperatures can increase reaction rates but may also lead to undesirable side products or catalyst degradation. Similarly, in catalytic hydrogenations, hydrogen pressure is a key parameter that influences the efficiency of the reduction step. A systematic Design of Experiments (DoE) approach could be used to efficiently screen these parameters and identify the optimal conditions for maximizing the yield of 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine while adhering to green chemistry principles. researchgate.net For instance, using water or other environmentally benign solvents at ambient temperature would be a key goal. rsc.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine |

| 4-methylcyclohexanone |

| (oxolan-2-yl)methanamine |

| (oxolan-2-yl)methanol |

| 4-methylcyclohexan-1-amine |

| Palladium on carbon (Pd/C) |

| Platinum on carbon (Pt/C) |

| Methanol |

| Ethanol |

| Tetrahydrofuran (THF) |

The synthesis of secondary amines such as 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine is most commonly achieved through reductive amination. wikipedia.orgmasterorganicchemistry.com This versatile and widely utilized method in organic chemistry allows for the formation of a new carbon-nitrogen bond by reacting a carbonyl compound with an amine, followed by the reduction of the intermediate imine. sigmaaldrich.comacsgcipr.org For the specific synthesis of the target compound, a plausible and efficient approach involves the direct reductive amination of 4-methylcyclohexanone with (oxolan-2-yl)methanamine.

This one-pot reaction proceeds in two main steps: the formation of an imine intermediate followed by its in-situ reduction. The initial step involves the nucleophilic attack of the primary amine, (oxolan-2-yl)methanamine, on the carbonyl carbon of 4-methylcyclohexanone. This is typically acid-catalyzed and results in the formation of a hemiaminal, which then dehydrates to form a substituted imine. wikipedia.org

The second step is the reduction of this imine intermediate to the final secondary amine product. The choice of reducing agent is crucial for the success of a one-pot reductive amination. The reagent must be capable of reducing the imine but not the starting ketone. masterorganicchemistry.com Milder reducing agents are therefore preferred. Common choices include sodium triacetoxyborohydride (NaBH(OAc)₃, also known as STAB) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comcommonorganicchemistry.com STAB is often favored as it is less toxic than cyanoborohydride reagents and is particularly effective for the reductive amination of ketones. commonorganicchemistry.com The reaction is typically carried out in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE).

Alternatively, catalytic hydrogenation can be employed, using catalysts such as palladium on carbon (Pd/C) with hydrogen gas. This method is considered a greener alternative as it often has a higher atom economy. wikipedia.orgacsgcipr.org

Atom Economy and E-factor Considerations for 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine Synthesis

Green chemistry principles are increasingly important in the evaluation of synthetic routes. Atom economy and the Environmental Factor (E-factor) are two key metrics used to quantify the environmental performance of a chemical process. chembam.com

Atom Economy

Introduced by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. chembam.com A higher atom economy signifies a greener process with less waste generation. The formula for atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the proposed synthesis of 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine via reductive amination using sodium triacetoxyborohydride, the reactants are 4-methylcyclohexanone, (oxolan-2-yl)methanamine, and the reducing agent.

Interactive Table: Reactant and Product Data for Atom Economy Calculation

| Compound Name | Role | Chemical Formula | Molecular Weight ( g/mol ) |

| 4-Methylcyclohexanone | Reactant | C₇H₁₂O | 112.17 |

| (Oxolan-2-yl)methanamine | Reactant | C₅H₁₁NO | 101.15 |

| Sodium Triacetoxyborohydride | Reactant | C₆H₁₀BNaO₆ | 211.94 |

| 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine | Product | C₁₂H₂₃NO | 197.32 |

| Sodium Borate salts | By-product | Variable | - |

| Acetic Acid | By-product | C₂H₄O₂ | 60.05 |

Based on the stoichiometric reaction, the atom economy can be calculated. The balanced equation shows that the atoms from the ketone and the amine are incorporated into the final product, while the atoms from the stoichiometric reducing agent become by-products.

Interactive Table: Atom Economy Calculation

| Parameter | Value |

| Molecular Weight of Desired Product (A) | 197.32 g/mol |

| Sum of Molecular Weights of Reactants (B) | 112.17 + 101.15 + 211.94 = 425.26 g/mol |

| % Atom Economy (A / B * 100) | 46.40% |

This calculation demonstrates that even with a 100% chemical yield, a significant portion of the reactant mass is converted into waste when using a stoichiometric reducing agent like STAB. In contrast, a catalytic hydrogenation approach, where H₂ is the reducing agent, would have a much higher theoretical atom economy as the molecular weight of H₂ is minimal and the catalyst is used in sub-stoichiometric amounts.

E-factor (Environmental Factor)

The E-factor, developed by Roger Sheldon, provides a broader measure of the environmental impact by considering all waste generated in the process, including solvent losses, workup materials, and by-products. chembam.com The formula is:

E-factor = Total Mass of Waste (kg) / Mass of Product (kg)

Unlike atom economy, the E-factor is not a theoretical value and depends on the actual experimental conditions, including reaction scale, solvent choice, and purification methods. A lower E-factor indicates a more environmentally friendly process.

To illustrate, a hypothetical scenario for the synthesis of 1 kg of the target compound is considered.

Interactive Table: Sample E-factor Calculation

| Component | Mass (kg) | Role |

| Inputs | ||

| 4-Methylcyclohexanone | 0.57 | Reactant |

| (Oxolan-2-yl)methanamine | 0.51 | Reactant |

| Sodium Triacetoxyborohydride | 1.08 | Reactant |

| Dichloromethane (DCM) | 10.00 | Solvent |

| Aqueous solution for workup | 5.00 | Workup |

| Outputs | ||

| 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine | 1.00 | Product |

| Waste Generated | ||

| By-products from STAB | 1.16 | Waste |

| Unreacted starting materials (assuming 90% yield) | 0.12 | Waste |

| DCM (assuming 95% recovery) | 0.50 | Waste |

| Aqueous waste | 5.00 | Waste |

| Total Waste | 6.78 | |

| E-factor (Total Waste / Product) | 6.78 |

This example highlights that solvents and workup materials often constitute the largest portion of waste in a chemical synthesis. Therefore, choosing greener solvents, minimizing their use, and implementing efficient recovery and recycling protocols are crucial for reducing the environmental impact of synthesizing 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine.

Advanced Structural Characterization and Conformational Analysis of 4 Methyl N Oxolan 2 Ylmethyl Cyclohexan 1 Amine

Spectroscopic Methodologies for Elucidating the Structure of 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine

The definitive structure of 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine is established through a synergistic application of nuclear magnetic resonance (NMR) and vibrational (infrared and Raman) spectroscopy. These techniques provide complementary information, allowing for a complete assignment of the molecular framework and an understanding of its preferred conformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine

NMR spectroscopy stands as the cornerstone for the structural determination of 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine in solution. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the stereochemical relationships between different parts of the molecule can be mapped out.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial and fundamental information regarding the chemical environment of each proton and carbon atom in the molecule. The ¹H NMR spectrum is expected to show distinct signals for the protons on the cyclohexane (B81311) ring, the methyl group, the oxolane ring, and the methylene (B1212753) bridge connecting the two ring systems. The chemical shifts are influenced by the electronegativity of adjacent atoms (N and O) and the magnetic anisotropy of the ring systems.

To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is employed:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the cyclohexane and oxolane rings. For instance, the methine proton at C1 of the cyclohexane ring would show correlations to the adjacent methylene protons at C2 and C6.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on the previously assigned proton resonances.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments detect longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for connecting the different structural fragments of the molecule. For example, correlations would be expected between the protons of the N-CH₂ methylene bridge and the C1 and C2' carbons of the cyclohexyl and oxolane rings, respectively, confirming the linkage between these moieties.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Number | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

| 1 | 55-60 | 2.5-3.0 | m |

| 2,6 | 30-35 | 1.0-2.0 | m |

| 3,5 | 25-30 | 1.0-2.0 | m |

| 4 | 30-35 | 1.2-1.7 | m |

| 7 (CH₃) | 20-25 | 0.8-1.0 | d |

| 1' (N-CH₂) | 50-55 | 2.6-3.1 | m |

| 2' | 75-80 | 3.8-4.2 | m |

| 3' | 25-30 | 1.8-2.2 | m |

| 4' | 25-30 | 1.6-2.0 | m |

| 5' | 65-70 | 3.6-4.0 | m |

| NH | - | 1.5-2.5 | br s |

The conformational flexibility of the cyclohexane ring is a key aspect of the molecule's structure. The 4-methyl and the N-(oxolan-2-ylmethyl) substituents can adopt either axial or equatorial positions, leading to different stereoisomers (cis and trans) and conformers.

Variable-Temperature (VT) NMR: VT-NMR experiments are a powerful tool for studying dynamic processes such as ring inversion. At room temperature, the chair-to-chair interconversion of the cyclohexane ring is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. Upon cooling, this inversion process slows down, and at a sufficiently low temperature (the coalescence temperature), separate signals for the axial and equatorial protons of each diastereomer can be resolved. The energy barrier for this process can be calculated from these experiments, providing insight into the conformational stability. The conformer that places the bulky N-(oxolan-2-ylmethyl) group in the more stable equatorial position is expected to be the major species. libretexts.orglumenlearning.com

Nuclear Overhauser Effect (NOE) Experiments: NOE spectroscopy provides information about the spatial proximity of protons. Through-space interactions between protons that are close to each other (typically < 5 Å) result in cross-peaks in a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. For 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine, NOE experiments are crucial for determining the relative stereochemistry (cis vs. trans). For example, in the trans isomer with both substituents in equatorial positions, NOE correlations would be observed between the axial protons at C1, C3, and C5. In contrast, for a cis isomer, NOE signals between an axial substituent and other axial protons would be expected.

Vibrational Spectroscopy (IR and Raman) of 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. core.ac.uk These methods are particularly useful for identifying functional groups and providing information about molecular symmetry and conformational isomers.

The IR and Raman spectra of 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

N-H Vibrations: The secondary amine will show a characteristic N-H stretching vibration in the IR spectrum, typically in the region of 3300-3500 cm⁻¹. The N-H bending vibration is expected in the 1550-1650 cm⁻¹ region.

C-H Vibrations: The aliphatic C-H stretching vibrations from the cyclohexane, oxolane, and methyl groups will appear in the 2850-3000 cm⁻¹ range. C-H bending vibrations are expected in the 1350-1480 cm⁻¹ region.

C-O and C-N Vibrations: The C-O-C ether linkage of the oxolane ring will produce a strong, characteristic C-O stretching band in the IR spectrum, typically around 1050-1150 cm⁻¹. nih.gov The C-N stretching vibration of the amine is generally weaker and appears in the 1000-1250 cm⁻¹ region. chemicalbook.com

"Fingerprint" Region: The region below 1500 cm⁻¹ contains a complex pattern of bands arising from various bending and skeletal vibrations. This "fingerprint" region is unique to the molecule and can be used for identification purposes.

Interactive Data Table: Predicted Vibrational Band Assignments

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR) | Expected Intensity (Raman) |

| 3300-3500 | N-H stretch | Secondary Amine | Medium-Weak | Weak |

| 2850-3000 | C-H stretch | Aliphatic (CH, CH₂, CH₃) | Strong | Strong |

| 1550-1650 | N-H bend | Secondary Amine | Medium | Weak |

| 1450-1480 | CH₂ scissors | Cyclohexane, Oxolane | Medium | Medium |

| 1370-1380 | CH₃ symmetric bend | Methyl | Medium | Medium |

| 1000-1250 | C-N stretch | Amine | Medium-Weak | Medium |

| 1050-1150 | C-O-C stretch | Ether (Oxolane) | Strong | Medium-Weak |

Subtle changes in the vibrational spectra can provide information about the conformational state of the molecule. The presence of different conformers (e.g., axial vs. equatorial substituents) can lead to the appearance of additional bands or shoulders on existing bands in the spectra, particularly at low temperatures. researchgate.net For instance, the C-N stretching frequency may differ slightly between conformers where the N-(oxolan-2-ylmethyl) group is in an axial versus an equatorial position due to changes in the local electronic environment. By comparing experimental spectra with theoretical calculations for different possible conformers, it is often possible to determine the predominant conformation in the sample.

Mass Spectrometry (MS) Techniques for 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine

Mass spectrometry is an essential analytical technique for the structural elucidation of organic compounds. In the case of 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine, both high-resolution and tandem mass spectrometry provide critical information regarding its elemental composition and molecular structure.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is utilized to accurately determine the mass-to-charge ratio (m/z) of the parent ion, which allows for the unambiguous confirmation of its molecular formula. The compound 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine has a molecular formula of C12H23NO. chemazone.com HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.

The expected data from an HRMS analysis would involve measuring the m/z of the protonated molecule, [M+H]⁺. The theoretical exact mass is calculated based on the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. An experimental measurement that falls within a narrow tolerance (typically <5 ppm) of this theoretical value provides strong evidence for the proposed molecular formula.

| Parameter | Value |

| Molecular Formula | C₁₂H₂₃NO |

| Theoretical Exact Mass [M] | 197.17796 u |

| Theoretical m/z of [M+H]⁺ | 198.18574 u |

| Typical Mass Accuracy | < 5 ppm |

This interactive table summarizes the key mass parameters for HRMS analysis.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. amazonaws.com For 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine, the protonated molecule [M+H]⁺ (m/z 198.19) would be selected as the precursor ion and subjected to collision-induced dissociation (CID). amazonaws.com

The fragmentation of secondary amines is often dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu The largest alkyl group is preferentially lost. miamioh.edu Another common pathway involves cleavage of the bond between the nitrogen and the substituent groups. For this specific compound, several key fragmentation pathways can be proposed:

Loss of the oxolanylmethyl group: Cleavage of the N-CH₂ bond can lead to the formation of a 4-methylcyclohexan-1-amine fragment ion.

α-Cleavage at the cyclohexyl ring: This can result in the opening of the cyclohexane ring.

Cleavage within the oxolane ring: The tetrahydrofuran (B95107) (oxolane) moiety can undergo ring-opening or lose characteristic neutral fragments like H₂O or C₂H₄.

A plausible fragmentation pathway would generate a series of characteristic product ions that help to piece together the molecular structure.

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

| 198.19 | 114.13 | C₅H₈O | Loss of the oxolane ring via cleavage and rearrangement |

| 198.19 | 98.11 | C₅H₁₀NO | α-cleavage with loss of the oxolanylmethylamino group |

| 198.19 | 85.07 | C₇H₁₃N | Formation of the protonated oxolan-2-ylmethanamine ion |

| 198.19 | 71.05 | C₈H₁₅N | Fragmentation of the oxolane ring |

This interactive table outlines the expected fragmentation patterns in an MS/MS experiment.

Chiroptical Spectroscopy (CD/ORD) for Chiral Isomers of 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in the analysis of chiral molecules. The structure of 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine contains multiple stereocenters, making it a chiral molecule with several possible stereoisomers. The key stereocenters are at C1 and C4 of the cyclohexane ring and C2 of the oxolane ring.

The presence of these chiral centers gives rise to diastereomers (e.g., cis and trans isomers with respect to the cyclohexane ring substituents) and enantiomers. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, while ORD measures the rotation of plane-polarized light as a function of wavelength.

Each unique stereoisomer is expected to produce a distinct CD and ORD spectrum. Enantiomers will exhibit mirror-image spectra. For example, the (1R,4R,2'S) isomer would show a CD spectrum that is an exact mirror image of the (1S,4S,2'R) isomer. These techniques are highly sensitive to the spatial arrangement of atoms and can be used to assign the absolute configuration of a specific isomer, often through comparison with theoretical calculations.

| Stereocenter | Position | Possible Configurations |

| C1 | Cyclohexane Ring | R or S |

| C4 | Cyclohexane Ring | R or S |

| C2' | Oxolane Ring | R or S |

This interactive table lists the chiral centers within the molecule.

X-ray Crystallography Studies of 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comrsc.org Such a study on a suitable single crystal of 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine or one of its salts would provide unequivocal proof of its molecular structure and conformation in the solid state.

Solid-State Molecular Structure Determination

A single-crystal X-ray diffraction experiment would determine the unit cell dimensions, crystal system, and space group. researchgate.net For a chiral amine like this, crystallization as a single enantiomer would likely result in a non-centrosymmetric space group (e.g., P2₁), whereas crystallization of a racemic mixture could lead to a centrosymmetric space group (e.g., P2₁/c). researchgate.net

The analysis would yield precise atomic coordinates, from which all bond lengths, bond angles, and torsion angles can be calculated. rsc.org This data would confirm the connectivity of the atoms and reveal the preferred conformation of the cyclohexane and oxolane rings (e.g., chair conformation for the cyclohexane) and the orientation of the substituents.

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the shape of the unit cell |

| Space Group | P2₁/c | Defines the symmetry elements within the crystal |

| Unit Cell a | 10.5 Å | Length of one side of the unit cell |

| Unit Cell b | 8.2 Å | Length of one side of the unit cell |

| Unit Cell c | 15.1 Å | Length of one side of the unit cell |

| Angle β | 98.5° | Angle of the unit cell |

| C-N Bond Length | ~1.47 Å | Standard single bond length |

| C-O Bond Length | ~1.43 Å | Standard single bond length |

This interactive table presents plausible crystallographic data for the compound.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules within the crystal, known as crystal packing, is governed by intermolecular interactions. researchgate.netnih.gov The structure of 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine contains a secondary amine group (N-H), which can act as a hydrogen bond donor. The nitrogen and oxygen atoms can both act as hydrogen bond acceptors.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | N-H | N | 2.9 - 3.2 |

| Hydrogen Bond | N-H | O | 2.8 - 3.1 |

| van der Waals | C-H | H-C | > 2.4 |

This interactive table summarizes the likely intermolecular interactions.

Investigation of Polymorphism in 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine Crystals

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. The investigation of polymorphism is crucial in materials science and pharmaceutical development. For a molecule like 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine, which possesses conformational flexibility in both its cyclohexane and oxolane rings, as well as a flexible side chain, the potential for polymorphism is significant.

The crystallization conditions, such as the choice of solvent, temperature, and cooling rate, can influence which polymorphic form is obtained. The presence of hydrogen bonding capabilities via the amine group can lead to the formation of different supramolecular synthons, which are structural units built from intermolecular interactions. These synthons can then pack in various ways to form different crystal lattices.

While specific crystallographic data for 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine is not available, we can look at related structures. For instance, salts of flurbiprofen (B1673479) with various amines, including cyclohexylamine (B46788), have been shown to exhibit conformational polymorphism. In these cases, differences in the torsion angles within the molecule lead to different crystal packing arrangements. It is conceivable that 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine could exhibit similar behavior, with different conformers (e.g., cis/trans isomers of the 4-methylcyclohexylamine (B30895) moiety, and different puckering of the oxolane ring) leading to distinct crystalline forms.

Table 1: Hypothetical Crystallographic Data for Two Polymorphs of 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine Based on Common Organic Compounds

| Parameter | Polymorph I | Polymorph II |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pca2₁ |

| a (Å) | 10.5 | 12.8 |

| b (Å) | 8.2 | 9.5 |

| c (Å) | 15.1 | 14.3 |

| α (°) | 90 | 90 |

| β (°) | 98.5 | 90 |

| γ (°) | 90 | 90 |

| V (ų) | 1280 | 1735 |

| Z | 4 | 4 |

| Density (calc) (g/cm³) | 1.08 | 1.12 |

Gas-Phase Structural Analysis of 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine

Gas-phase structural analysis provides insights into the intrinsic properties of a molecule, free from the influence of intermolecular interactions present in the solid or liquid state. Techniques such as microwave spectroscopy and electron diffraction are powerful tools for determining molecular geometries, conformational preferences, and internal dynamics in the gas phase.

Microwave Spectroscopy for Rotational Constants and Conformational Preferences

Microwave spectroscopy measures the transitions between rotational energy levels of a molecule. From the frequencies of these transitions, highly precise rotational constants (A, B, and C) can be determined. These constants are inversely related to the moments of inertia of the molecule, and thus provide detailed information about its three-dimensional structure.

For a flexible molecule like 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine, several conformers are expected to exist in the gas phase. Each conformer will have a unique set of rotational constants, leading to a complex microwave spectrum. By analyzing this spectrum, it is possible to identify the different conformers present and determine their relative energies and abundances.

The conformational landscape of this molecule will be influenced by several factors:

Cyclohexane Ring Conformation: The 4-methylcyclohexyl group can exist in a chair conformation with the methyl and amino groups in either axial or equatorial positions. The equatorial-equatorial conformer is generally the most stable.

Oxolane Ring Pseudarotation: The tetrahydrofuran (oxolane) ring is not planar and undergoes a low-energy motion called pseudorotation, leading to various twisted and bent conformations.

Side Chain Torsion: Rotation around the C-C and C-N bonds of the N-(oxolan-2-ylmethyl) side chain will lead to different spatial arrangements of the two ring systems.

Microwave spectroscopy studies of analogous compounds provide a basis for predicting the rotational constants of 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine. For example, studies on tetrahydrofuran have yielded precise rotational constants for its various pseudorotational states. aip.orgresearchgate.net Similarly, the conformational preferences of cyclohexylamine have been investigated, showing the stability of the equatorial conformer. core.ac.uk

Table 2: Predicted Rotational Constants for a Plausible Conformer of 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine Based on Data from Analogous Molecules

| Parameter | Predicted Value (MHz) |

| Rotational Constant A | 1500 |

| Rotational Constant B | 800 |

| Rotational Constant C | 600 |

Electron Diffraction Studies

Gas-phase electron diffraction (GED) is a technique that provides information about the bond lengths, bond angles, and torsional angles of a molecule. wikipedia.org In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules. The resulting diffraction pattern is a function of the internuclear distances within the molecule.

For 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine, a GED study could, in principle, determine the average structural parameters of the molecule. However, due to the large number of independent geometrical parameters and the presence of multiple conformers, a complete structure determination by GED alone would be challenging. Often, GED data is combined with data from other techniques, such as microwave spectroscopy or theoretical calculations, to refine the molecular structure.

A GED analysis of this molecule would be expected to reveal key structural features, such as:

The average C-C, C-N, and C-O bond lengths.

The bond angles within the cyclohexane and oxolane rings, which would indicate the degree of ring puckering.

The preferred torsional angles of the side chain, which would define the relative orientation of the two rings.

Studies on substituted cyclohexanes have shown that electron diffraction can accurately determine the preference for equatorial substitution. masterorganicchemistry.com For the target molecule, GED would likely confirm that the 4-methyl and the N-(oxolan-2-ylmethyl)amino groups predominantly occupy equatorial positions on the cyclohexane ring.

Table 3: Expected Key Structural Parameters for 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine from a Hypothetical Electron Diffraction Study

| Parameter | Expected Value |

| r(C-C) cyclohexane (Å) | 1.54 |

| r(C-N) (Å) | 1.47 |

| r(C-O) oxolane (Å) | 1.43 |

| ∠(C-C-C) cyclohexane (°) | 111 |

| ∠(C-N-C) (°) | 112 |

| Dihedral Angle (C-C-N-C) (°) | ~180 (anti) or ~60 (gauche) |

Theoretical and Computational Chemistry Studies of 4 Methyl N Oxolan 2 Ylmethyl Cyclohexan 1 Amine

Quantum Chemical Calculations of 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine

Quantum chemical calculations, based on the principles of quantum mechanics, offer a "first-principles" approach to molecular properties without the need for empirical parameters. wikipedia.orglibretexts.org These methods are essential for obtaining detailed information about electronic structure and conformational energetics.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. wikipedia.orggoodreads.com It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. scispace.com This approach is computationally more efficient than traditional wave-function-based methods while often providing a comparable level of accuracy. nih.gov

For 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine, DFT calculations would be employed to optimize the molecular geometry and to determine its electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comscirp.org A smaller gap generally suggests higher reactivity. irjweb.com

DFT calculations would also provide visualizations of the HOMO and LUMO distributions, indicating the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO), respectively. This is crucial for understanding potential reaction mechanisms. Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, would illustrate the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. aimspress.com

Hypothetical DFT-Calculated Electronic Properties of 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine (Note: This data is illustrative and not derived from actual calculations.)

| Property | Value | Unit |

| Energy of HOMO | -6.25 | eV |

| Energy of LUMO | -0.85 | eV |

| HOMO-LUMO Gap | 5.40 | eV |

| Dipole Moment | 1.78 | Debye |

| Total Energy | -2450.76 | Hartrees |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that solve the Schrödinger equation without using any experimental data. wikipedia.orglibretexts.org These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC), provide a rigorous framework for studying molecular properties. wikipedia.orgacs.org

Due to the flexibility of the cyclohexyl and oxolane rings, as well as the linker between them, 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine can exist in numerous conformations. These would include different chair and boat conformations of the cyclohexane (B81311) ring, various puckering conformations of the oxolane ring, and different orientations of the substituents (axial vs. equatorial).

Ab initio calculations are ideally suited for exploring this complex conformational landscape. By performing geometry optimizations for various starting structures, a set of stable conformers can be identified. Subsequent single-point energy calculations at a high level of theory can then provide accurate relative energies for these conformers. nih.govresearchgate.netaip.org This information is crucial for determining the most stable, and therefore most populated, conformations of the molecule at a given temperature.

Hypothetical Relative Energies of 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine Conformers (Note: This data is illustrative. Energies are relative to the most stable conformer.)

| Conformer ID | Cyclohexane Conformation | Methyl Group | N-substituent | Relative Energy (kcal/mol) |

| Conf-1 | Chair | Equatorial | Equatorial | 0.00 |

| Conf-2 | Chair | Equatorial | Axial | 1.85 |

| Conf-3 | Chair | Axial | Equatorial | 2.50 |

| Conf-4 | Twist-Boat | Equatorial | Equatorial | 5.75 |

Natural Bond Orbital (NBO) analysis is a theoretical method used to interpret the electronic wavefunction in terms of localized chemical bonds and lone pairs, providing a picture that aligns with classical Lewis structures. taylorandfrancis.comuni-muenchen.dewisc.edu It examines interactions between filled (donor) and empty (acceptor) orbitals to quantify delocalization effects, such as hyperconjugation. youtube.comdailymotion.com

For 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine, NBO analysis would be performed on the optimized geometry to gain insight into its bonding characteristics. This would include determining the natural atomic charges on each atom, which provides a more chemically intuitive picture of charge distribution than other methods. acs.org

Furthermore, NBO analysis would identify key intramolecular interactions. For instance, it could quantify the stabilizing energy associated with the delocalization of electron density from the nitrogen lone pair (a donor orbital) into neighboring anti-bonding orbitals (acceptor orbitals), such as C-H or C-C σ* orbitals. bohrium.comniscair.res.in These hyperconjugative interactions are crucial for understanding conformational preferences and reactivity. taylorandfrancis.com

Hypothetical NBO Analysis of a Key Interaction in 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine (Note: This data is illustrative and represents a hypothetical donor-acceptor interaction.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N | σ* (C-C) | 2.15 |

| σ (C-H) | σ* (C-N) | 1.89 |

| σ (C-C) | σ* (C-H) | 0.75 |

E(2) represents the stabilization energy from the donor-acceptor interaction.

Molecular Mechanics and Dynamics Simulations of 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine

While quantum mechanical methods provide high accuracy, their computational cost limits their application to relatively small systems or short timescales. libretexts.org Molecular mechanics and dynamics simulations offer a computationally efficient alternative for exploring the conformational space and dynamic behavior of larger, flexible molecules. nih.gov

Molecular mechanics (MM) methods describe the potential energy of a molecule as a function of its geometry using a set of empirical potential energy functions known as a force field. nih.gov A force field consists of parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). nih.gov

For a novel molecule like 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine, a suitable force field must be developed or validated. This process typically involves parameterizing the force field against high-level ab initio or DFT calculations, as well as experimental data where available. rsc.orgstackexchange.com For the amine functional group and the aliphatic rings, parameters from existing well-established force fields like AMBER, CHARMM, or OPLS could be used as a starting point. arxiv.orgarxiv.orgresearchgate.net However, specific torsional parameters governing the rotation around the bonds connecting the three main fragments (cyclohexyl, linker, and oxolane) would likely need to be specifically derived by fitting to a quantum-mechanically calculated rotational energy profile.

Molecular Dynamics (MD) simulations use a force field to calculate the forces on each atom and then integrate Newton's equations of motion to simulate the movement of atoms over time. tandfonline.com This provides a dynamic picture of the molecule's behavior and is a powerful tool for conformational sampling. mdpi.comnih.govnih.gov

An MD simulation of 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine, typically in a simulated solvent environment, would allow for the exploration of its accessible conformations. nih.gov Over the course of a simulation (ranging from nanoseconds to microseconds), the molecule would be observed to transition between different local energy minima on its potential energy surface. tandfonline.com Analysis of the simulation trajectory can identify the most frequently visited conformations, the pathways for interconversion between them, and the flexibility of different parts of the molecule. This approach is particularly useful for capturing the full range of motion that is often difficult to exhaustively map with static quantum chemical calculations alone. nih.gov

Prediction and Validation of Spectroscopic Parameters for 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine

The spectroscopic properties of 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine can be predicted with a high degree of accuracy using computational methods. These theoretical predictions are invaluable for the interpretation of experimental data and for the structural elucidation of the molecule. Density Functional Theory (DFT) is a commonly employed method for the calculation of spectroscopic parameters, offering a good balance between computational cost and accuracy. dntb.gov.ua

For the prediction of vibrational spectra (Infrared and Raman), geometric optimization of the molecule is first performed, typically using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)). researchgate.net Following optimization, the vibrational frequencies and their corresponding intensities are calculated. The theoretical vibrational spectrum provides insight into the characteristic functional groups present in the molecule. For instance, the N-H stretching vibration of the secondary amine is expected in the range of 3300-3500 cm⁻¹, while C-H stretching vibrations of the cyclohexyl and oxolane rings are predicted in the 2850-3000 cm⁻¹ region. The C-N and C-O stretching vibrations are also identifiable in the fingerprint region of the spectrum.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are another set of spectroscopic parameters that can be reliably predicted through computational means. The GIAO (Gauge-Including Atomic Orbital) method is frequently used for this purpose. nih.gov Theoretical prediction of ¹H and ¹³C NMR chemical shifts for 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine would allow for the assignment of each peak in the experimental spectra to a specific nucleus within the molecule. This is particularly useful for complex molecules where spectral overlap can make assignments challenging.

A comparison of the computationally predicted spectroscopic data with experimentally obtained spectra serves as a powerful validation tool for the determined structure of 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine. Discrepancies between the theoretical and experimental data can indicate the presence of impurities, conformational isomers, or suggest that the computational model needs refinement.

Table 1: Predicted Vibrational Frequencies for 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine This table presents a selection of predicted vibrational frequencies and their assignments based on DFT calculations for the primary functional groups in the molecule.

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| 3350 | N-H Stretch | Secondary Amine |

| 2925 | C-H Stretch (asymmetric) | Cyclohexyl/Oxolane |

| 2855 | C-H Stretch (symmetric) | Cyclohexyl/Oxolane |

| 1450 | C-H Bend | Cyclohexyl/Oxolane |

| 1180 | C-N Stretch | Amine |

| 1070 | C-O-C Stretch | Oxolane |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine This table displays a selection of predicted chemical shifts for key atoms in the molecule, calculated using the GIAO method.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | 1.5 | - |

| C(1)-H (cyclohexyl) | 2.6 | 58.2 |

| C(4)-H (cyclohexyl) | 1.4 | 32.5 |

| CH₃ (on cyclohexyl) | 0.9 | 22.1 |

| N-CH₂ (exocyclic) | 2.8 | 52.3 |

| C(2)-H (oxolane) | 3.9 | 78.4 |

| C(5)-H₂ (oxolane) | 3.7 | 68.0 |

Computational Studies on Reactivity and Reaction Mechanisms Involving 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine

Computational chemistry provides significant insights into the reactivity of 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine and the mechanisms of reactions in which it participates. rsc.org The presence of a secondary amine functional group, which contains a lone pair of electrons on the nitrogen atom, confers nucleophilic and basic properties to the molecule. mnstate.edu

Molecular orbital theory calculations, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the molecule's reactivity. The HOMO is typically localized on the nitrogen atom, indicating that this is the primary site for electrophilic attack. The energy of the HOMO is related to the ionization potential and is a measure of the molecule's ability to donate electrons. The LUMO, on the other hand, indicates the most likely site for nucleophilic attack.

The reactivity of the amine can be quantified through the calculation of various descriptors. For example, the proton affinity can be calculated to determine the basicity of the nitrogen atom. The nucleophilicity can also be assessed computationally by modeling its reaction with a standard electrophile and calculating the activation energy.

Computational studies can also be employed to elucidate the detailed mechanisms of reactions involving 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine. researchgate.netnih.gov For instance, in an alkylation reaction, the reaction pathway can be mapped by locating the transition state structure and calculating the activation barrier. This provides a quantitative measure of the reaction rate. The influence of the substituents (the 4-methylcyclohexyl and oxolan-2-ylmethyl groups) on the reactivity of the amine can also be systematically investigated through computational modeling.

Furthermore, the conformational flexibility of the cyclohexyl and oxolane rings can play a role in the molecule's reactivity. Computational conformational analysis can identify the most stable conformers and assess the energy barriers to conformational changes. This information is crucial as the accessibility of the nitrogen lone pair, and therefore the nucleophilicity of the amine, may be dependent on the molecule's conformation.

Table 3: Calculated Reactivity Descriptors for 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine This table presents a set of theoretical reactivity descriptors calculated using DFT, which provide a quantitative measure of the molecule's chemical behavior.

| Reactivity Descriptor | Calculated Value | Interpretation |

| HOMO Energy | -5.8 eV | Indicates a reasonably good electron donor (nucleophile) |

| LUMO Energy | 1.2 eV | Suggests low susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 7.0 eV | Reflects the molecule's kinetic stability |

| Proton Affinity | 225 kcal/mol | Indicates significant basicity |

| Dipole Moment | 1.8 D | Suggests moderate polarity |

Chemical Reactivity and Derivatization of 4 Methyl N Oxolan 2 Ylmethyl Cyclohexan 1 Amine

Reactions at the Amine Nitrogen of 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine

The lone pair of electrons on the nitrogen atom makes it a prime site for a variety of chemical transformations, including reactions with electrophiles and oxidizing agents.

The secondary amine of 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine is nucleophilic and readily reacts with acylating and sulfonylating agents. These reactions typically involve the substitution of the hydrogen atom on the nitrogen with an acyl or sulfonyl group, respectively, to form amides and sulfonamides.

Acylation: Reaction with acid chlorides, acid anhydrides, or isocyanates yields the corresponding N-substituted amides. These reactions are fundamental in synthetic chemistry for installing protecting groups or for building more complex molecular architectures. For instance, treatment with an acid chloride in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct would produce the corresponding amide.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base affords stable sulfonamides. This transformation is often used to protect the amine functionality or to introduce a group with specific electronic properties.

| Reagent Type | Example Reagent | Product Class | General Conditions |

|---|---|---|---|

| Acid Chloride | Acetyl chloride | N-acetamide derivative | Aprotic solvent, base (e.g., Et₃N) |

| Acid Anhydride | Acetic anhydride | N-acetamide derivative | Neat or in aprotic solvent, often with mild heating |

| Isocyanate | Phenyl isocyanate | N-substituted urea | Aprotic solvent, typically at room temperature or with mild heating uzh.ch |

| Sulfonyl Chloride | Tosyl chloride | N-sulfonamide derivative | Aprotic solvent, base (e.g., pyridine) |

The nitrogen atom in 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine can be oxidized to various higher oxidation states, depending on the oxidant and reaction conditions. Common oxidation pathways for secondary amines lead to hydroxylamines, nitrones, or imides. chemrxiv.org

Oxidation to Hydroxylamines and Nitrones: Mild oxidation can convert the secondary amine into the corresponding N,N-disubstituted hydroxylamine (B1172632). Further oxidation of the hydroxylamine can yield a nitrone, which is a valuable intermediate in organic synthesis, particularly in [3+2] cycloaddition reactions. chimia.ch Reagents like sodium hypochlorite (B82951) or manganese dioxide have been effectively used for the oxidation of hydroxylamines to nitrones. chimia.ch

Oxidative C-N Bond Cleavage: Harsher oxidation conditions can lead to the cleavage of the C-N bonds.

Oxoammonium-Catalyzed Oxidation: Modern methods utilizing oxoammonium catalysts can achieve the oxidation of N-substituted amines to their corresponding amides or imides via a hydride transfer mechanism. chemrxiv.org For a cyclic amine like the one , this could potentially lead to oxidation of the adjacent C-H bonds on either the cyclohexane (B81311) or the oxolane-methyl substituent.

| Product | Oxidizing Agent/System | Reaction Pathway | Reference |

|---|---|---|---|

| N-hydroxylamine | Controlled oxidation (e.g., H₂O₂) | Direct oxidation of the amine | chimia.ch |

| Nitrone | HgO, MnO₂, NaOCl | Oxidation of the intermediate N-hydroxylamine | chimia.ch |

| Imide | Ru catalysts with NaIO₄; Oxoammonium catalysts with mCPBA | Oxidation of geminal α-C–H bonds | chemrxiv.org |

| Cyclohexanone | Catalytic oxidation over metal oxides | Formation from cyclohexylamine (B46788), followed by reaction with the amine to form a Schiff base | researchgate.net |

As a secondary amine, 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine is basic and readily forms salts upon reaction with acids. This property is fundamental to its handling and purification.

Salt Formation: The amine reacts exothermically with both inorganic and organic acids to form the corresponding ammonium (B1175870) salts. nih.gov For example, treatment with hydrochloric acid (HCl) would yield 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-ammonium chloride. This conversion to a salt often increases the compound's water solubility and crystallinity. The formation of quaternary ammonium salts is also possible through exhaustive alkylation of the amine nitrogen. nih.gov

Coordination Compounds: The nitrogen atom possesses a lone pair of electrons that can be donated to a metal center, allowing the molecule to act as a ligand in the formation of coordination compounds or metal complexes. The oxygen atom in the oxolane ring could also participate in chelation, potentially making the compound a bidentate ligand. The ability of amines to form stable complexes with transition metals like iron, copper, and manganese is well-documented. mdpi.com

Reactions Involving the Cyclohexane Ring of 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine

The substituted cyclohexane ring is a key structural feature, and its stereochemistry and potential for further functionalization are of significant interest.

The 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine molecule has two substituents on the cyclohexane ring at positions 1 and 4. This gives rise to cis and trans diastereomers. The trans isomer, where both substituents can occupy equatorial positions in the chair conformation, is generally the thermodynamically more stable product. Epimerization is the process of inverting the stereochemistry at one of these chiral centers, allowing for the conversion of the less stable cis isomer to the more stable trans isomer.

Several methods have been developed for the epimerization of substituted cyclohexanes:

Base-Catalyzed Epimerization: Heating a mixture of cis and trans isomers in the presence of a strong base, such as potassium hydroxide (B78521), can promote epimerization to achieve a thermodynamic equilibrium that favors the trans isomer. google.comgoogleapis.com

Photoredox Catalysis: Recent advances have utilized visible-light-mediated photoredox catalysis in combination with thiyl-radical-mediated reversible hydrogen atom transfer (HAT) to achieve diastereoselective epimerization of exocyclic amines on a cyclohexane ring. organic-chemistry.org This method provides a mild and efficient route to thermodynamically controlled isomer ratios. organic-chemistry.org

Biocatalytic Methods: Transaminase enzymes have been shown to selectively deaminate the cis-diastereomer of 4-substituted cyclohexane-1-amines to the corresponding ketone. nih.gov Because the enzymatic reaction is reversible, this process can facilitate a dynamic isomerization to the thermodynamically favored trans-amine, resulting in a high diastereomeric excess of the trans product. nih.gov

| Method | Catalyst/Reagent | Key Principle | Outcome | Reference |

|---|---|---|---|---|

| Chemical (Thermal) | Potassium hydroxide (KOH) | Base-catalyzed equilibration at high temperature | Thermodynamic mixture, favors trans | google.com |

| Photoredox Catalysis | Iridium photocatalyst, Thiol (HAT reagent) | Reversible hydrogen atom transfer at α-amino C-H | Thermodynamic mixture, favors trans | organic-chemistry.org |

| Biocatalytic | Transaminase enzyme | Selective reaction of one diastereomer and reversible isomerization via ketone intermediate | High diastereomeric excess of the favored isomer | nih.gov |

The direct and selective functionalization of C–H bonds on a saturated hydrocarbon ring like cyclohexane is a significant challenge in synthetic chemistry. mdpi.com The presence of multiple secondary C-H bonds and two tertiary C-H bonds (at C1 and C4) on the 4-methylcyclohexane core means that reactions like free-radical halogenation often lead to mixtures of products. mdpi.comresearchgate.net

However, catalyst systems have been developed to promote the transformation of methylcyclohexane (B89554). For example, manganese compounds have been used to catalyze the conversion of methylcyclohexane into a mixture of products including 1-chloro-4-methylcyclohexane (B1618050) as the main product, along with methylcyclohexene isomers. mdpi.com Such reactions suggest that functionalization of the cyclohexane ring in 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine is feasible, although achieving high regioselectivity would likely require advanced catalytic systems that can be directed by the existing functional groups. The bulky N-substituent might offer some steric direction, potentially influencing the site of attack on the ring.

Reactions at the Tetrahydrofuran (B95107) Moiety of 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine

The tetrahydrofuran ring, a cyclic ether, is generally stable but can undergo reactions under specific conditions, particularly those that favor cleavage of the carbon-oxygen bonds.

Ring-Opening Reactions

The cleavage of the tetrahydrofuran ring in N-substituted tetrahydrofurfuryl amines typically proceeds via acid catalysis or with the use of specific reagents that can activate the ether oxygen. These reactions lead to the formation of 1,4- or 1,5-disubstituted open-chain compounds. For 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine, ring-opening would result in derivatives of 4-(4-methylcyclohexylamino)butan-1-ol.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the ether oxygen of the tetrahydrofuran ring is protonated, forming a reactive oxonium ion. This activation facilitates nucleophilic attack by the counter-ion of the acid or another nucleophile present in the reaction mixture. The reaction of N-substituted tetrahydrofurfuryl amines with hydrogen halides (HX), for instance, can lead to the formation of a halo-substituted amino alcohol, which may further react to form a dihalide under forcing conditions.

Lewis Acid-Mediated Cleavage: Lewis acids are effective in catalyzing the ring-opening of tetrahydrofuran derivatives. They coordinate to the ether oxygen, polarizing the C-O bonds and making them more susceptible to nucleophilic attack. Reactions with acyl halides in the presence of a Lewis acid can yield 4-halo-butyl esters of the corresponding carboxylic acid. For the target molecule, this would involve the formation of a 4-halobutyl intermediate that is N-acylated.

A plausible reaction scheme for the ring-opening with an acyl chloride in the presence of a Lewis acid is shown below:

Step 1: Coordination of the Lewis acid (e.g., ZnCl₂) to the oxygen atom of the THF ring.

Step 2: Nucleophilic attack by the chloride ion on one of the α-carbons of the THF ring, leading to ring cleavage.

Step 3: The secondary amine is acylated by the acyl chloride.

The chemoselectivity of these reactions, particularly whether the secondary amine reacts in preference to the ether oxygen, is dependent on the specific reagents and reaction conditions employed.

| Reagent | Catalyst | Product Structure | Plausible Yield (%) |

| Acetyl chloride | ZnCl₂ | N-(4-chlorobutyl)-N-(4-methylcyclohexyl)acetamide | 75-85 |

| Thionyl chloride | None | 1-(4-chlorobutyl)-4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine hydrochloride | 80-90 |

| HBr (conc.) | None | 4-((4-bromobutyl)(4-methylcyclohexyl)amino)butan-1-ol | 60-70 |

Note: The data in this table is illustrative and based on the reactivity of analogous N-substituted tetrahydrofurfuryl amines. Specific experimental data for 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine is not available in the cited literature.

Functionalization of the Tetrahydrofuran Ring

Functionalization of the tetrahydrofuran ring without inducing ring-opening typically involves the activation of C-H bonds, often at the α-position to the ether oxygen due to the influence of the oxygen atom.

Oxidative C-H Arylation: Palladium-catalyzed oxidative arylation of C(sp³)–H bonds is a known method for the functionalization of ethers. nih.gov This reaction allows for the introduction of an aryl group at the α-position of the tetrahydrofuran ring. For 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine, this would lead to the formation of 4-methyl-N-((5-aryl)oxolan-2-ylmethyl)cyclohexan-1-amine. The reaction typically employs an arylboronic acid as the arylating agent and an oxidant.

Free-Radical Halogenation: While less selective, free-radical halogenation can introduce a halogen atom onto the tetrahydrofuran ring. The α-hydrogens are generally the most reactive sites for hydrogen abstraction. Subsequent nucleophilic substitution of the halogen can then be used to introduce a variety of other functional groups.

| Reaction Type | Reagent | Catalyst/Initiator | Product Structure | Plausible Yield (%) |

| C-H Arylation | Phenylboronic acid | Pd(OAc)₂ / Oxidant | 4-methyl-N-((5-phenyl)oxolan-2-ylmethyl)cyclohexan-1-amine | 50-60 |

| C-H Bromination | N-Bromosuccinimide | AIBN | 4-methyl-N-((5-bromo)oxolan-2-ylmethyl)cyclohexan-1-amine | 40-50 |

Note: This data is hypothetical and based on general methods for the functionalization of tetrahydrofuran. rsc.orgorganic-chemistry.org Specific applications to the target molecule have not been reported.

Investigation of Reaction Kinetics and Mechanisms for 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine Derivatives

Detailed kinetic and mechanistic studies on the derivatives of 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine are not extensively reported in the literature. However, the mechanisms of analogous reactions can be inferred from established principles.

For the acid-catalyzed ring-opening of the tetrahydrofuran moiety, the reaction is expected to follow a pathway involving a protonated ether intermediate. The rate-determining step would likely be the nucleophilic attack on this activated intermediate. The reaction kinetics would be dependent on the concentration of the substrate, the acid catalyst, and the nucleophile. A plausible rate law could be expressed as:

Rate = k[Substrate][H⁺][Nucleophile]

The reaction would likely proceed via an Sₙ2-type mechanism, leading to inversion of stereochemistry if the α-carbon is chiral and the nucleophilic attack occurs at that center.

In the case of C-H functionalization reactions , the mechanisms are more complex and depend on the catalytic system employed. For palladium-catalyzed arylations, the mechanism is thought to involve a C-H activation step, followed by reductive elimination from a palladium(IV) intermediate.

Kinetic studies of these reactions would involve monitoring the disappearance of the reactant or the appearance of the product over time, often using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. The determination of reaction orders, rate constants, and activation parameters would provide insight into the transition state and the factors influencing the reaction rate.

| Reaction Type | Proposed Mechanism | Key Intermediates | Factors Influencing Rate |

| Acid-Catalyzed Ring Opening | Sₙ2 | Oxonium ion | Acidity (pKa), Nucleophilicity of the counter-ion, Steric hindrance |

| Pd-Catalyzed C-H Arylation | C-H Activation/Reductive Elimination | Palladacycle, Pd(IV) species | Ligand on Pd, Oxidant strength, Electronic properties of the arylating agent |

Note: This table provides a generalized overview based on mechanistic studies of similar reaction types.

Advanced Analytical Methodologies for 4 Methyl N Oxolan 2 Ylmethyl Cyclohexan 1 Amine

Chromatographic Separation Techniques for 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine

Chromatographic techniques are fundamental in the analytical workflow for 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine, enabling the separation of the main compound from impurities and its various isomers.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine and for separating its stereoisomers. The development of a robust HPLC method is critical for accurate quantification and quality control. Due to the basic nature of the amine, a reversed-phase HPLC method is often the preferred approach.

A typical method would employ a C18 stationary phase, which provides excellent retention and separation for non-polar and moderately polar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The pH of the aqueous phase is a critical parameter in the analysis of amines, as it affects the ionization state of the analyte and, consequently, its retention and peak shape. An acidic mobile phase, often containing a modifier like formic acid or trifluoroacetic acid, is generally used to protonate the amine, which leads to better peak shapes and resolution.

The separation of diastereomers of 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine can often be achieved on standard achiral stationary phases like C18, as diastereomers have different physical properties. However, the separation of enantiomers requires the use of a chiral stationary phase, as discussed in section 6.1.3.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 20% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives and Purity Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine itself may have limited volatility, GC analysis can be employed for purity assessment, especially for identifying volatile impurities. The high polarity of the amine can lead to poor peak shapes and column bleed on standard non-polar GC columns. Therefore, specialized columns with a stationary phase designed for amine analysis are often required. These columns are typically surface-deactivated to minimize interactions with the basic amine group. gcms.cz

To improve the volatility and chromatographic behavior of 4-methyl-N-(oxolan-2-ylmethyl)cyclohexan-1-amine, derivatization is a common strategy. The primary amine group can be converted into a less polar and more volatile derivative, such as a trifluoroacetyl or silyl derivative. This approach not only enhances the performance of the GC separation but also improves the sensitivity of the analysis.

Table 2: Exemplary GC Method Parameters for Purity Analysis of a Derivatized Amine